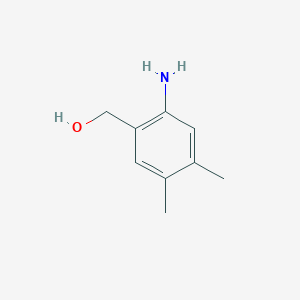
(2-Amino-4,5-dimethylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-4,5-dimethylphenyl)methanol is an organic compound with the molecular formula C9H13NO It features a phenyl ring substituted with amino and hydroxyl groups, along with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4,5-dimethylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (2-Nitro-4,5-dimethylphenyl)methanol, using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out in ethanol under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and robust palladium catalysts to ensure efficient conversion of the nitro compound to the amino alcohol .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-4,5-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products:
Oxidation: Formation of (2-Amino-4,5-dimethylphenyl)ketone.
Reduction: Formation of (2-Amino-4,5-dimethylphenyl)amine.
Substitution: Formation of (2-Amino-4,5-dimethylphenyl)halides.
Scientific Research Applications
(2-Amino-4,5-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Amino-4,5-dimethylphenyl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic functions and affecting metabolic pathways .
Comparison with Similar Compounds
(2-Amino-4,5-dimethylphenyl)amine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
(2-Amino-4,5-dimethylphenyl)ketone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and applications.
Uniqueness: (2-Amino-4,5-dimethylphenyl)methanol is unique due to the presence of both amino and hydroxyl groups on the phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2-amino-4,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4,11H,5,10H2,1-2H3 |
InChI Key |
CUGHHENNIDDCIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


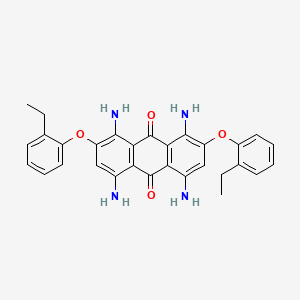
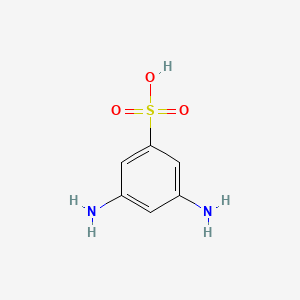

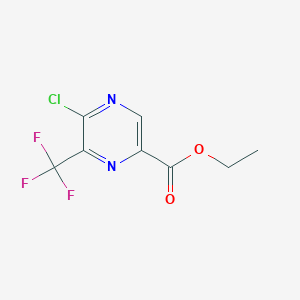
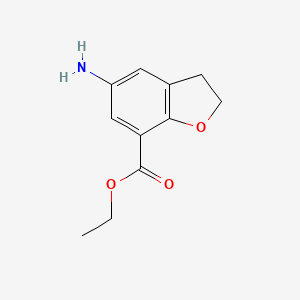

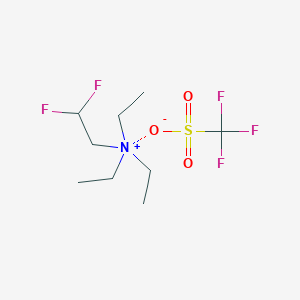



![3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione](/img/structure/B13127658.png)



